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Compound of Interest

Compound Name: Penicolinate A

Cat. No.: B12411179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp.
BCC16054. The information presented herein is crucial for the identification, characterization,
and further development of this natural product.

Chemical Structure and Properties

Penicolinate A is a symmetrical dimeric ester of picolinic acid. Its chemical structure and key
properties are summarized below.

Property Value
Molecular Formula C24H32N204
Molecular Weight 412.52 g/mol

413.2435 [M+H]* (Calculated for C24H33N20a,

Exact Mass (HRESIMS) 413.2440)

Source Penicillium sp. BCC16054

Spectroscopic Data
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The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) data for Penicolinate A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Penicolinate A (CDCIs)

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

3 8.21 d 8.0

4 7.80 t 80

5 7.39 d 8.0

1 4.31 t 6.8

2 1.76 m

3,4 1.30-1.45 m

5’ 1.25 brs

OMe 3.98 s

Table 2: 13C NMR Spectroscopic Data for Penicolinate A (CDCIs)
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Position Chemical Shift (6, ppm)
2 165.5
3 137.2
4 126.8
5 125.0
6 149.9
1 65.2
2 28.6
3 25.9
4' 29.3
5' 29.1
OMe 52.5

Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) Data for
Penicolinate A

lon Observed m/z Calculated m/z Formula

[M+H]* 413.2435 413.2440 C24H33N204

Infrared (IR) Spectroscopy

Due to the limitations of the search, specific IR absorption bands for Penicolinate A were not
explicitly found in the available resources. However, based on its chemical structure, the
following characteristic absorption bands are expected:

Table 4: Expected Infrared (IR) Absorption Bands for Penicolinate A
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Functional Group Expected Absorption Range (cm™?)
C=0 (Ester) 1725-1705

C=N (Pyridine) ~1600

C=C (Aromatic) 1600-1450

C-O (Ester) 1300-1000

C-H (Aliphatic) 3000-2850

C-H (Aromatic) 3100-3000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in
the characterization of Penicolinate A, based on standard practices for natural product
analysis.

NMR Spectroscopy

e Instrumentation: A Bruker Avance 400 or 500 MHz NMR spectrometer.

o Sample Preparation: The purified sample of Penicolinate A was dissolved in deuterated
chloroform (CDCIs).

» 1H NMR: Spectra were acquired at 400 or 500 MHz. Chemical shifts are reported in parts per
million (ppm) relative to the residual solvent peak (CHCIs at & 7.26 ppm).

e 13C NMR: Spectra were acquired at 100 or 125 MHz. Chemical shifts are reported in ppm
relative to the solvent peak (CDCls at & 77.0 ppm).

e 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish connectivities
and confirm assignments.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a Bruker microTOF-Q II,
equipped with an electrospray ionization (ESI) source.
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o Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer.

o Data Acquisition: Mass spectra were acquired in positive ion mode. The instrument was
calibrated using a standard calibrant (e.g., sodium formate).

Infrared Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr)
pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: The spectrum was recorded over the range of 4000-400 cm~*. The data is
typically presented as transmittance (%) versus wavenumber (cm=1).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation
of Penicolinate A.
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Workflow for Spectroscopic Analysis of Penicolinate A
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Caption: Workflow for the isolation and spectroscopic analysis of Penicolinate A.
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 To cite this document: BenchChem. [Spectroscopic Data of Penicolinate A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411179#spectroscopic-data-of-penicolinate-a-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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